4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrrol-2(5H)-one
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Description
4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C18H13N3O4S and its molecular weight is 367.38. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
A study by Gein and Mar'yasov (2015) explores the three-component condensation involving methyl 4-(furan-2-yl)- and 4-(thiophen-2-yl)-2,4-dioxobutanoates with aromatic aldehydes and 1,3-thiazol-2-amine to afford pyrrol-2-ones. These compounds, through reactions with hydrazine and phenylhydrazine, give rise to pyrrolo[3,4-c]pyrazol-6-ones and 3-phenylhydrazones, demonstrating the compound's reactivity and potential in synthesizing novel organic frameworks (Gein & Mar'yasov, 2015).
Materials Science
Bulumulla et al. (2018) report on organic semiconducting small molecules, including those with furan flanked benzothiadiazole-thieno[3,2-b]pyrrole, for use in organic field-effect transistors. This research illustrates the application of similar furan-containing compounds in the development of electronic materials with distinct electronic and optical properties (Bulumulla et al., 2018).
Heterocyclic Chemistry
Research by Hassan (2007) on the synthesis of thiazolyl and thiadiazolyl derivatives of substituted furan and pyrrole compounds highlights the compound's utility in creating a variety of biologically active heterocycles. This study not only showcases the compound's versatility in chemical reactions but also its potential in contributing to the discovery of new therapeutic agents (Hassan, 2007).
Antimicrobial Applications
Hamed et al. (2020) synthesized Schiff bases of chitosan incorporating heteroaryl pyrazole derivatives, including 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde, to evaluate their antimicrobial activities. The study demonstrates the compound's relevance in creating materials with potential antimicrobial properties, which could be explored further for applications in medical and health sciences (Hamed et al., 2020).
Organic Synthesis and Medicinal Chemistry
The work by De Laszlo et al. (1998) identifies furans, pyrroles, and pyrazolones, including derivatives similar to the compound , as potent inhibitors of p38 kinase. This suggests its potential utility in drug discovery, particularly in designing inhibitors for enzyme targets involved in inflammatory processes (De Laszlo et al., 1998).
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c1-10-19-20-18(26-10)21-14(11-6-3-2-4-7-11)13(16(23)17(21)24)15(22)12-8-5-9-25-12/h2-9,14,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZIIWQLZXDSPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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